molecular formula C29H38N4O2S2 B12939729 N-(tert-Butyl)-3-(4-((2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)phenyl)-5-isobutylthiophene-2-sulfonamide

N-(tert-Butyl)-3-(4-((2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)phenyl)-5-isobutylthiophene-2-sulfonamide

Cat. No.: B12939729
M. Wt: 538.8 g/mol
InChI Key: JXAWQIDKGOIRBY-UHFFFAOYSA-N
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Description

“N-(tert-Butyl)-3-(4-((2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)phenyl)-5-isobutylthiophene-2-sulfonamide” is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(tert-Butyl)-3-(4-((2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)phenyl)-5-isobutylthiophene-2-sulfonamide” likely involves multiple steps, including the formation of the imidazo[4,5-b]pyridine core, the attachment of the phenyl group, and the introduction of the sulfonamide moiety. Typical reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.

Biology

In biological research, sulfonamides are often studied for their antimicrobial properties. This compound may be investigated for its potential to inhibit bacterial growth or other biological activities.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic applications, such as in the treatment of infections or other diseases.

Industry

In industry, sulfonamides are used in the production of dyes, agrochemicals, and other specialty chemicals. This compound may have similar applications.

Mechanism of Action

The mechanism of action of “N-(tert-Butyl)-3-(4-((2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)phenyl)-5-isobutylthiophene-2-sulfonamide” likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth. By inhibiting enzymes involved in PABA metabolism, this compound may exert its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other sulfonamides, such as:

  • Sulfamethoxazole
  • Sulfadiazine
  • Sulfapyridine

Uniqueness

The uniqueness of “N-(tert-Butyl)-3-(4-((2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)phenyl)-5-isobutylthiophene-2-sulfonamide” lies in its specific structural features, such as the imidazo[4,5-b]pyridine core and the isobutylthiophene moiety. These features may confer unique biological activities or chemical reactivity compared to other sulfonamides.

Properties

Molecular Formula

C29H38N4O2S2

Molecular Weight

538.8 g/mol

IUPAC Name

N-tert-butyl-3-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-5-(2-methylpropyl)thiophene-2-sulfonamide

InChI

InChI=1S/C29H38N4O2S2/c1-9-25-31-26-19(4)15-20(5)30-27(26)33(25)17-21-10-12-22(13-11-21)24-16-23(14-18(2)3)36-28(24)37(34,35)32-29(6,7)8/h10-13,15-16,18,32H,9,14,17H2,1-8H3

InChI Key

JXAWQIDKGOIRBY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=C(SC(=C4)CC(C)C)S(=O)(=O)NC(C)(C)C)N=C(C=C2C)C

Origin of Product

United States

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